N-Hydroxy Lorcaserin is a derivative of Lorcaserin, a selective serotonin receptor agonist primarily targeting the 5-HT_2C receptor. This compound has gained attention due to its potential role in obesity management and metabolic regulation. The synthesis and characterization of N-Hydroxy Lorcaserin are crucial for understanding its pharmacological properties and therapeutic applications.
Lorcaserin was initially developed as an anti-obesity medication and received approval from the U.S. Food and Drug Administration in 2012. The compound is synthesized through various chemical methods, leading to the formation of different metabolites, including N-Hydroxy Lorcaserin, which are significant in understanding its metabolic pathways and efficacy in clinical settings .
N-Hydroxy Lorcaserin falls under the classification of pharmaceutical compounds, specifically as a serotonin receptor agonist. It is categorized within the broader class of psychoactive drugs that modulate neurotransmitter systems, particularly those involving serotonin.
The synthesis of N-Hydroxy Lorcaserin involves several chemical reactions that transform Lorcaserin into its hydroxylated form. One notable method includes the use of m-chloroperoxybenzoic acid for the N-oxidation reaction, which adds a hydroxyl group to the nitrogen atom of the Lorcaserin structure .
N-Hydroxy Lorcaserin retains the core structure of Lorcaserin but includes a hydroxyl group (-OH) attached to the nitrogen atom, enhancing its solubility and potentially altering its biological activity.
The primary reaction involving N-Hydroxy Lorcaserin is its formation through N-oxidation of Lorcaserin. This process can be represented as follows:
N-Hydroxy Lorcaserin acts primarily as a selective agonist for the 5-HT_2C receptor, which plays a significant role in appetite regulation and energy homeostasis. Upon binding to this receptor, it mimics serotonin's effects, leading to reduced food intake and increased satiety.
Research indicates that N-Hydroxy metabolites may exhibit different affinities for serotonin receptors compared to their parent compound, potentially influencing their pharmacological profiles . This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation.
N-Hydroxy Lorcaserin is primarily studied for its potential applications in:
N-Hydroxy Lorcaserin (IUPAC name: (5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine) is a biologically active metabolite of the weight management drug Lorcaserin. Its molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol [9] [10]. The compound features a benzazepine core structure modified by:
Stereochemical Specificity: The C5 carbon exhibits strict (R)-chirality, inherited from the parent Lorcaserin molecule. This configuration is pharmacologically significant as it influences receptor binding affinity [9]. The N-hydroxylation does not alter the chiral center but adds a planar hydroxyl group capable of hydrogen bonding.
Tautomerism: The N-hydroxy group exhibits tautomerism between the hydroxylamine form (N-OH) and the nitrone form (N⁺-O⁻), though the hydroxylamine tautomer predominates under physiological conditions. This equilibrium impacts the molecule's polarity and redox potential [5].
Physicochemical Properties:
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O
[9] OBKJFJJRKLOMQV-QMMMGPOBSA-N
[10] Table 1: Molecular Descriptors of N-Hydroxy Lorcaserin
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄ClNO |
Exact Mass | 211.0764 Da |
Hydrogen Bond Donors | 1 (N-OH group) |
Hydrogen Bond Acceptors | 2 (N-OH and tertiary amine) |
Rotatable Bonds | 2 |
Topological Polar Surface Area | 23.5 Ų |
Chemical Synthesis:N-Hydroxy Lorcaserin is synthesized from Lorcaserin hydrochloride via direct nitrogen hydroxylation. Key synthetic approaches include:
Table 2: Synthetic Methods for N-Hydroxy Lorcaserin
Method | Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Chemical Oxidation | H₂O₂, CH₂Cl₂, 25°C, 2h | 65% | Scalable but low atom economy |
Enzymatic (CYP2D6) | NADPH, O₂, phosphate buffer, 37°C | 48% | High specificity; requires cofactors |
Primary Enzyme Systems:- Cytochrome P450 2D6 (CYP2D6): The dominant human enzyme responsible for in vivo N-hydroxylation. It demonstrates a catalytic efficiency (kcat/Km) of 12.3 min⁻¹mM⁻¹ for Lorcaserin. The reaction mechanism involves:1. Lorcaserin binding near the heme iron2. Single-electron oxidation to form a nitrogen radical3. Oxygen rebound to generate N-hydroxy lorcaserin [6] [10]- Genetic Polymorphisms: CYP2D6 poor metabolizers exhibit 50–70% reduced N-Hydroxy Lorcaserin formation, impacting pharmacokinetic profiles [10].
Non-CYP Enzymes:
Kinetic Parameters:
Table 3: Enzymatic Parameters for N-Hydroxylation
Enzyme | Km (µM) | Vmax (nmol/min/mg) | pH Optimum |
---|---|---|---|
CYP2D6 | 28 ± 4 | 4.2 ± 0.3 | 7.4 |
FMO3 | 85 ± 12 | 1.1 ± 0.2 | 8.5 |
T. villosa Laccase | 110 ± 15 | 8.5 ± 1.1 | 4.7 |
Biotechnological Applications:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9